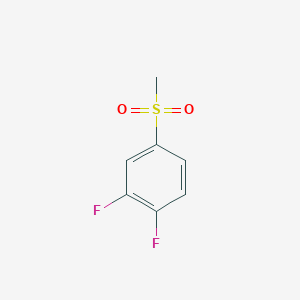

1,2-Difluoro-4-(methylsulfonyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBJGJXMKCOHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382259 | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424792-57-4 | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfonyl)benzene (CAS 424792-57-4): A Key Building Block for Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 1,2-Difluoro-4-(methylsulfonyl)benzene. As a pivotal building block, its strategic importance lies in the synergistic interplay between its difluorinated aromatic ring and the strongly electron-withdrawing methylsulfonyl group. This guide moves beyond simple data recitation to explain the underlying chemical principles and practical applications that make this molecule a valuable tool in the synthesis of complex molecular entities.

Section 1: Core Physicochemical & Structural Properties

This compound is a crystalline solid at ambient temperature.[1] Its key identifiers and physical properties are summarized below. The strategic placement of two adjacent fluorine atoms and a potent sulfonyl group creates a unique electronic and steric profile, which is fundamental to its reactivity and utility.

| Property | Value | Source(s) |

| CAS Number | 424792-57-4 | [1][2][3] |

| Molecular Formula | C₇H₆F₂O₂S | [1][4] |

| Molecular Weight | 192.18 g/mol | [1] |

| Melting Point | 71°C | [1] |

| Boiling Point | 302.4°C | [1] |

| Appearance | White Solid | [5] |

| SMILES | CS(=O)(=O)c1ccc(F)c(F)c1 | |

| InChI Key | WMBJGJXMKCOHGG-UHFFFAOYSA-N |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts-type reaction, a cornerstone of aromatic chemistry. This specific route leverages the reactivity of 1,2-difluorobenzene under strongly acidic conditions.

Recommended Synthetic Pathway: Friedel-Crafts Sulfonylation

A patented and scalable method involves the reaction of 1,2-difluorobenzene with methanesulfonic anhydride, catalyzed by trifluoromethanesulfonic acid.[5] The catalyst is crucial as it protonates the anhydride, generating a highly electrophilic species that can overcome the deactivation of the aromatic ring by the fluorine atoms to achieve sulfonation.

Caption: Synthetic workflow for this compound.

Alternative Pathway: Oxidation of a Thioether Precursor

An alternative conceptual pathway involves the synthesis of the corresponding thioether, 1,2-difluoro-4-(methylthio)benzene, followed by oxidation. This two-step approach offers strategic flexibility. The oxidation of sulfides to sulfones is a robust and well-documented transformation in organic synthesis, often employing oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6][7] The choice of oxidant allows for controlled conversion, first to the sulfoxide and then to the desired sulfone, providing access to multiple valuable intermediates from a single precursor.

Section 3: Core Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound is realized in its application as a versatile scaffold. The molecule is engineered for selective reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr).

The Principle of SNAr Activation

The methylsulfonyl group (a sulfone) is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its presence, combined with the inductive effect of the fluorine atoms, renders the aromatic ring highly electron-deficient (electrophilic). This electronic state is a prerequisite for SNAr reactions.[8][9]

The sulfonyl group strongly activates the para and ortho positions for nucleophilic attack. In this molecule, the fluorine atom at the C4 position (para to the sulfone) is exceptionally activated and serves as an excellent leaving group for substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols).[5][10]

Caption: Structure-Functionality relationship for SNAr reactivity.

Strategic Advantages of Fluorine in APIs

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance drug-like properties.[1][11] The fluorine atom that typically remains on the ring after SNAr at the C4 position imparts several benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolism (e.g., cytochrome P450 oxidation), thereby increasing the drug's half-life.

-

Enhanced Permeability: Fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

-

pKa Modulation: The electronegativity of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and potentially improving cell penetration or target binding.

-

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric or electronic interactions, locking it into a more bioactive shape.

Section 4: Experimental Protocols

The following protocols are representative of the synthesis and application of this compound.

Protocol: Synthesis via Friedel-Crafts Reaction[5]

CAUTION: This reaction involves strong acids and high temperatures. It must be conducted in an efficient fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

-

Charge Reactants: To the reactor, add 1,2-difluorobenzene (1.0 eq) and methanesulfonic anhydride (1.5 eq).

-

Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (0.1 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 120°C and maintain for approximately 6 hours, monitoring progress by HPLC or TLC.

-

Work-up: Cool the mixture to ~70°C. In a separate vessel, prepare a volume of water and heat to 50°C. Carefully and slowly quench the reaction mixture by adding it to the warm water. Caution: This is an exothermic process.

-

Extraction: Cool the quenched mixture to 35°C and extract the product with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent system like hexane to yield the final product as a white solid.

Protocol: Representative Nucleophilic Aromatic Substitution (SNAr)[5]

This protocol describes the reaction with hydrazine hydrate, demonstrating the compound's utility as a building block.

-

Reactor Setup: In a flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of hydrazine hydrate (1.1 eq) in a suitable solvent such as industrial methylated spirit (IMS) or ethanol.

-

Reaction Initiation: Heat the hydrazine solution to reflux.

-

Substrate Addition: Carefully add this compound (1.0 eq) portion-wise to the refluxing solution over a period of 1-3 hours.

-

Reaction Completion: Maintain the reflux overnight to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture to 0°C to allow the product, [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine, to crystallize.

-

Purification: Collect the resulting solid by filtration, wash with cold solvent (e.g., IMS), and dry to yield the purified product.

Section 5: Safety, Handling, and Storage

Proper handling is essential when working with this chemical. The following information is derived from available Safety Data Sheets (SDS).[2]

| Hazard Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in accordance with good industrial hygiene and safety practices. |

| Inhalation | Avoid breathing dust. Use only in a well-ventilated area or in an efficient fume hood. If inhaled, move to fresh air. |

| Skin Contact | Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water. |

| Eye Contact | Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water for at least 15 minutes. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.[1][2] |

This is a summary and does not replace a full, detailed SDS, which should be consulted before use.

Section 6: Conclusion

This compound is more than a mere chemical intermediate; it is a rationally designed building block for modern synthetic chemistry. The powerful activating nature of the sulfonyl group, paired with the unique properties imparted by the difluorinated ring, provides a reliable and versatile platform for constructing complex molecules. Its primary utility in SNAr reactions allows for the straightforward introduction of diverse functionalities, making it an invaluable asset for professionals in drug discovery and materials science seeking to optimize metabolic stability, permeability, and biological activity.

References

- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

[No specific title available for this general safety data sheet]. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co., Ltd. (n.d.). Product Center: 1,2-二氟-4-(甲磺酰基)苯. Retrieved from [Link]

-

PubMed. (n.d.). New antifungal 1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moiety. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,2-Difluoroethoxy)-4-(methylthio)benzene. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine-containing drugs approved by the FDA in 2019. Retrieved from [Link]

-

MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2023, October 10). (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. canbipharm.com [canbipharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]

- 8. vapourtec.com [vapourtec.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

1,2-Difluoro-4-(methylsulfonyl)benzene physical properties

An In-Depth Technical Guide to the Physical Properties of 1,2-Difluoro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic sulfone that has garnered significant interest as a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the synergistic effects of two electron-withdrawing fluorine atoms and a strongly deactivating methylsulfonyl group, make it a valuable intermediate in the synthesis of complex molecular architectures.

In the realm of drug development, the incorporation of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability, improve membrane permeability, and modulate pharmacokinetic profiles. The methylsulfonyl moiety often serves as a crucial directing or activating group in nucleophilic aromatic substitution (SNAr) reactions, enabling the regioselective introduction of various functional groups.[1] This guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights and methodologies for its characterization.

Molecular Identity and Structure

The structural integrity and identity of a compound are the foundation of its chemical behavior. This compound is identified by the CAS Number 424792-57-4.[2]

Caption: General workflow for the synthesis of this compound.

A reported synthesis involves heating a mixture of 1,2-difluorobenzene and methanesulfonic anhydride with a catalytic amount of trifluoromethanesulfonic acid. [2]The reaction is then carefully quenched with water, and the product is extracted with an organic solvent like dichloromethane. Purification is achieved by precipitation and washing with a nonpolar solvent such as hexane, yielding the final product as a white solid. [2]

Experimental Protocols

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely crush a small amount of the solid product. Tap the open end of a glass capillary tube into the powder to collect a small sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point (71 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (≤ 1 °C). [3][4]

Protocol 2: Micro-Boiling Point Determination

Given the high boiling point, a micro-scale method is recommended to minimize sample quantity and thermal exposure.

-

Setup: Attach a small test tube containing ~0.5 mL of the liquid sample (if melted) to a thermometer. Place a small, inverted, sealed-end capillary tube into the liquid.

-

Heating: Place the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the apparatus gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous. Alternatively, note the temperature at which the bubble stream is steady, then turn off the heat. The temperature at which the liquid is drawn back into the capillary upon cooling is the boiling point. [5][6]

Protocol 3: Qualitative Solubility Determination

-

Preparation: To a series of small test tubes, add ~20 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature.

-

Observation: Agitate each tube for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. [7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like 4-Cyclopropanesulfonyl-1,2-difluoro-benzene suggests the following precautions: [8]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [8][9]* Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [8]* Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [3]

Conclusion

This compound is a well-defined crystalline solid with physical properties that make it a versatile intermediate in organic synthesis. Its defined melting point serves as a reliable indicator of purity, while its high boiling point and predicted solubility profile guide its purification and reaction conditions. A clear understanding of its physical and spectroscopic properties, as outlined in this guide, is paramount for its effective application in research and development, particularly in the synthesis of novel pharmaceuticals and advanced materials.

References

A complete list of sources cited in this document is provided below for verification and further reading.

-

Solubility of Things. 4-Fluorobenzenesulfonyl chloride. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

The Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

-

Quora. How do you determine the solubility of a solid?. [Link]

-

Chemconnections. Boiling Point Determination. [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

University of Alberta. experiment (1) determination of melting points. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

MySkinRecipes. This compound. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Wikipedia. Fluorobenzene. [Link]

Sources

- 1. cpchem.com [cpchem.com]

- 2. This compound [oakwoodchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Fluorobenzene [drugfuture.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. PubChemLite - this compound (C7H6F2O2S) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. aksci.com [aksci.com]

- 9. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfonyl)benzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-difluoro-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into its chemical and physical properties, explore a detailed synthetic protocol, and analyze its reactivity with a focus on electrophilic aromatic substitution. This document is intended to serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.

Core Properties of this compound

This compound is a solid organic compound with the molecular formula C₇H₆F₂O₂S.[1] Its structure features a benzene ring substituted with two adjacent fluorine atoms, and a methylsulfonyl group (-SO₂CH₃) para to one of the fluorine atoms. This unique combination of functional groups imparts specific properties that are highly valuable in the design of bioactive molecules. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group acts as a directing or activating moiety in further chemical transformations.[1]

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Melting Point | 71°C | [1][2] |

| Molecular Formula | C₇H₆F₂O₂S | [1][2] |

| Molecular Weight | 192.18 g/mol | [1] |

| CAS Number | 424792-57-4 | [2] |

| Appearance | Solid | |

| Storage | Room temperature, dry conditions | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves a Friedel-Crafts reaction. The following protocol is adapted from patent literature and provides a robust method for its preparation.

Experimental Protocol: Friedel-Crafts Synthesis

This synthesis is a two-step process starting from 1,2-difluorobenzene.

Step 1: Formation of the Sulfonyl Chloride

Due to the challenges in directly isolating the sulfonyl chloride of 1,2-difluorobenzene, it is often generated in situ and used directly in the subsequent Friedel-Crafts reaction.

Step 2: Friedel-Crafts Reaction

The in situ generated sulfonyl chloride is reacted with a suitable methylating agent in the presence of a Lewis acid catalyst to yield this compound.

A Note on Causality in Experimental Choices:

-

Choice of Starting Material: 1,2-difluorobenzene is a readily available starting material. The fluorine atoms are relatively unreactive under Friedel-Crafts conditions, allowing for selective functionalization at other positions on the ring.

-

In Situ Generation: The decision to generate the sulfonyl chloride in situ is a practical one. Isolating and purifying sulfonyl chlorides can be challenging due to their reactivity and potential for decomposition. An in situ approach improves efficiency and overall yield.

-

Catalyst Selection: A strong Lewis acid like aluminum chloride (AlCl₃) is typically used to activate the sulfonyl chloride for electrophilic attack on the aromatic ring.

Illustrative Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization and Spectroscopic Data

Predicted Mass Spectrometry Data

The following data is predicted by computational models and can be found on PubChem.[3][4]

| Adduct | m/z |

| [M+H]⁺ | 193.0129 |

| [M+Na]⁺ | 214.9949 |

| [M-H]⁻ | 190.9984 |

Note: This is predicted data and should be used as a guide. Experimental verification is recommended.

Reactivity and Directing Effects in Electrophilic Aromatic Substitution

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of the fluorine and methylsulfonyl substituents.

-

Fluorine Atoms: Fluorine is an interesting case in EAS. It is highly electronegative and thus deactivating through the inductive effect (-I).[5][6] However, it can also donate electron density to the ring through resonance (+M effect) due to its lone pairs.[5][6] For fluorine, the inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. Despite being deactivating, halogens are ortho, para-directors because the resonance donation stabilizes the carbocation intermediate (sigma complex) when the electrophile adds to the ortho or para positions.[7][8]

-

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It is a deactivating group and a meta-director.[7]

Overall Directing Effects:

In this compound, the directing effects of the substituents must be considered collectively. The strong meta-directing effect of the methylsulfonyl group and the ortho, para-directing, but deactivating, nature of the fluorine atoms will influence the position of incoming electrophiles. The positions ortho to the fluorine atoms and meta to the methylsulfonyl group will be the most likely sites of substitution.

Logical Relationship of Directing Effects

Caption: Influence of substituents on electrophilic aromatic substitution.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic sulfones and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Applications in Drug Development and Materials Science

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The difluorinated phenylsulfonyl motif is incorporated into various drug candidates to improve their pharmacokinetic properties.

-

Agrochemicals: Similar to its use in pharmaceuticals, this compound is used in the development of new pesticides and herbicides, where the fluorine atoms can enhance bioavailability and efficacy.[1]

-

Materials Science: The polarity and electronic properties of this compound make it a useful component in the design of liquid crystals and other functional organic materials.[1]

Conclusion

This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its synthesis is achievable through established methods like the Friedel-Crafts reaction. A thorough understanding of its physical properties and the electronic effects of its substituents is essential for its effective use in the laboratory. As research in fluorinated organic compounds continues to expand, the importance of building blocks like this compound is likely to grow.

References

-

Oakwood Chemical. This compound. [Link]

-

College of St. Benedict & St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Grokipedia. Electrophilic aromatic directing groups. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [oakwoodchemical.com]

- 3. PubChemLite - this compound (C7H6F2O2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C7H6F2O2S | CID 2782743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to the Solubility Profile of 1,2-Difluoro-4-(methylsulfonyl)benzene

Abstract

1,2-Difluoro-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of various pharmacologically active agents and functional materials. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthetic chemistry and its ultimate bioavailability in pharmaceutical formulations. This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of publicly available experimental solubility data, this document establishes a framework for understanding and determining its solubility through theoretical analysis, detailed experimental protocols, and in-silico predictive modeling.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring two fluorine atoms and a methylsulfonyl group attached to a benzene ring. This unique combination of functional groups imparts desirable properties for applications in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group can act as a directing or activating moiety in organic synthesis.

A thorough understanding of the solubility of this compound is paramount for several reasons:

-

Reaction Optimization: In synthetic chemistry, the choice of solvent is dictated by the solubility of the reactants, which in turn affects reaction rates, yields, and purity.

-

Formulation Development: For pharmaceutical applications, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption and bioavailability. More than 40% of new chemical entities are practically insoluble in water, posing a major challenge for formulation scientists[1].

-

Predictive Toxicology: Solubility data is essential for assessing the environmental fate and potential toxicity of a compound.

This guide will address the current knowledge gap regarding the solubility of this compound by providing a robust theoretical and practical framework for its assessment.

Theoretical Solubility Profile: A Molecular Structure-Based Analysis

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents due to the hydrophobic nature of the benzene ring[2].

Key Structural Features Influencing Solubility:

-

Fluorine Substituents: The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties and intermolecular interactions. Fluorine is the most electronegative element, leading to a polarized C-F bond[3]. While fluorination can sometimes increase aqueous solubility, multiple fluorine substitutions often enhance lipophilicity, which would suggest lower solubility in polar solvents like water. The introduction of fluorine can also decrease the aromaticity of the benzene ring, which may subtly alter its interactions with solvents[4].

-

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a polar, electron-withdrawing group. While it contains polar S=O bonds capable of hydrogen bonding with water, the presence of the methyl group can introduce some nonpolar character. In the case of the drug dronedarone, a methylsulfonamide group was added to reduce lipophilicity[5]. This suggests that the methylsulfonyl group in this compound is expected to increase its polarity compared to a simple difluorobenzene.

-

Overall Molecular Polarity: The combination of the ortho-difluoro pattern and the para-methylsulfonyl group results in a molecule with a significant dipole moment. This polarity would suggest some solubility in polar organic solvents. However, its solubility in water is likely to be limited due to the hydrophobic nature of the benzene ring.

Expected Solubility Trends:

-

Aqueous Solubility: Expected to be low. The hydrophobic character of the fluorinated benzene ring is likely to dominate over the polar contribution of the methylsulfonyl group.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Expected to have good solubility. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated, with the potential for hydrogen bonding between the solvent and the sulfonyl oxygens.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar organic solvents, as the molecule's significant polarity will hinder favorable interactions with nonpolar solvents.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, which is considered the "gold standard"[6]. This method is detailed in the United States Pharmacopeia (USP) General Chapter <1236>[7][8].

Principle of the Shake-Flask Method

The shake-flask method establishes the thermodynamic equilibrium between the dissolved and undissolved states of a solute in a given solvent[9]. An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not significantly change over a longer time frame to confirm equilibrium[10].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, centrifuge the vials to further separate the solid phase.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for shake-flask solubility determination.

In-Silico Solubility Prediction

In the absence of experimental data, computational models provide a valuable tool for estimating solubility. These methods range from thermodynamic models to data-driven machine learning approaches[11][12].

Thermodynamic Models

Thermodynamic models, such as the Apelblat equation, can be used to correlate solubility data at different temperatures[13]. The general form of the Apelblat equation is:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are model parameters determined from experimental data. While this model is used for correlation, other thermodynamic models aim for prediction based on molecular properties[14][15].

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

QSPR models are statistical models that relate the chemical structure of a molecule to its physicochemical properties, including solubility. These models are trained on large datasets of compounds with known solubilities. Modern approaches utilize machine learning and deep learning algorithms to build highly accurate predictive models[16][17][18].

The general workflow for developing a QSPR model for solubility prediction is as follows:

-

Data Curation: A large and diverse dataset of molecules with high-quality experimental solubility data is collected.

-

Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated.

-

Model Training: A machine learning algorithm (e.g., random forest, support vector machine, or neural network) is trained on the dataset to learn the relationship between the molecular descriptors and solubility.

-

Model Validation: The model's predictive performance is evaluated on an independent test set of molecules.

-

Prediction for New Molecules: The validated model is then used to predict the solubility of new molecules, such as this compound.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dronedarone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. biorelevant.com [biorelevant.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. â©1236⪠Solubility Measurements [doi.usp.org]

- 11. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 17. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

A Guide to the Spectroscopic Characterization of 1,2-Difluoro-4-(methylsulfonyl)benzene

Introduction

1,2-Difluoro-4-(methylsulfonyl)benzene is a key building block in modern medicinal and materials chemistry. Its utility stems from the unique combination of a difluorinated aromatic ring and an electron-withdrawing methylsulfonyl group. The fluorine atoms are often introduced to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of active pharmaceutical ingredients (APIs). The methylsulfonyl moiety frequently serves as a crucial synthetic handle or a directing group in complex molecular architectures.

Given its importance, rigorous structural confirmation and purity assessment are paramount for researchers in drug development and materials science. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring batch-to-batch consistency and validating synthetic outcomes. This guide presents a comprehensive overview of the expected spectral data for this compound and provides detailed, field-proven protocols for its characterization using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind instrumental choices and sample preparation is emphasized to empower researchers to not only acquire but also confidently interpret the resulting data.

Molecular Identity and Properties

Before delving into spectral analysis, understanding the fundamental properties of the target compound is essential.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 424792-57-4 | [1] |

| Molecular Formula | C₇H₆F₂O₂S | [2] |

| Molecular Weight | 192.18 g/mol | [2] |

| Melting Point | 71°C |

Strategic Workflow for Spectroscopic Characterization

A robust analytical workflow ensures that all structural features of the molecule are interrogated and confirmed. The process is designed to be self-validating, where each technique provides complementary information, culminating in an unambiguous structural assignment.

Sources

An In-depth Technical Guide to the NMR Analysis of 1,2-Difluoro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. It is estimated that over 20% of all pharmaceutical compounds contain at least one fluorine atom.[1] This prevalence is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, often leading to enhanced therapeutic profiles.[2] 1,2-Difluoro-4-(methylsulfonyl)benzene is a key intermediate in the synthesis of such fluorinated active pharmaceutical ingredients (APIs).[2] The methylsulfonyl group acts as a versatile directing or activating moiety, while the vicinal difluoro substitution pattern introduces distinct electronic and conformational constraints.

Given its importance, the unambiguous structural characterization of this compound and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed insights into the molecular framework. This guide offers a comprehensive, in-depth analysis of the multinuclear NMR spectra of this compound, blending fundamental principles with practical, field-proven experimental protocols.

Part 1: Fundamental Principles of Multinuclear NMR for this compound

A thorough understanding of the NMR properties of ¹H, ¹⁹F, and ¹³C nuclei is essential for the complete structural elucidation of this molecule. The presence of fluorine introduces complexities and unique features into each of these spectra.

¹H NMR Spectroscopy: Deciphering the Aromatic Region

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The methyl group of the sulfonyl moiety will appear as a sharp singlet in the aliphatic region.

-

Chemical Shift Prediction: The electron-withdrawing nature of both the difluoro and methylsulfonyl substituents will cause the aromatic protons to resonate at a lower field (higher ppm) compared to unsubstituted benzene.

-

Coupling Patterns (J-coupling): The splitting patterns of the aromatic protons will be complex due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin coupling. The magnitude of these coupling constants provides crucial information about the relative positions of the nuclei. For instance, ortho, meta, and para H-F coupling constants in fluorobenzene have been reported with distinct value ranges.[3]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Molecular Environment

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][4][5] This makes it an invaluable tool for characterizing fluorinated compounds.

-

High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus is highly responsive to NMR measurements, and its chemical shifts span a very wide range, making it extremely sensitive to subtle changes in the molecular structure and environment.[4][5][6]

-

¹⁹F-¹⁹F and ¹⁹F-¹H Coupling: The two fluorine atoms in this compound will couple to each other, resulting in a characteristic splitting pattern. Additionally, each fluorine signal will be further split by coupling to the neighboring aromatic protons. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[5]

¹³C NMR Spectroscopy: Analyzing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide information about the different carbon environments within the molecule. The presence of fluorine adds a layer of complexity due to C-F coupling.

-

C-F Coupling: Carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), often in the range of 240-320 Hz.[7] Carbons that are two or more bonds away will show smaller, long-range couplings.[8][9] This can lead to complex multiplets for the fluorinated carbons, which can sometimes be difficult to identify in spectra with a low signal-to-noise ratio.[10]

-

Decoupling Techniques: To simplify the spectrum and confirm assignments, it is possible to run ¹³C NMR experiments with both proton and fluorine decoupling. However, this requires specialized instrumentation.[11][12]

Part 2: A Practical Guide to NMR Data Acquisition

The quality of the NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Step-by-Step Sample Preparation Protocol

-

Determine the Required Sample Amount: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[13] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13]

-

Select an Appropriate Deuterated Solvent: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[13] The use of deuterated solvents is necessary for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H NMR spectrum.[13][14]

-

Dissolution and Transfer: It is best practice to first dissolve the sample in a small vial before transferring it to the NMR tube.[13] This allows for better mixing and ensures complete dissolution. If any solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[13][14]

-

NMR Tube and Volume: Use a clean, unscratched 5 mm NMR tube.[13][15] The final sample volume should be between 0.5 and 0.6 mL, corresponding to a height of approximately 40-50 mm in the tube.[16]

-

Internal Standard (Optional): An internal standard such as tetramethylsilane (TMS) can be added for accurate chemical shift referencing.[13]

1D NMR Experimental Setup

The following table summarizes the key acquisition parameters for standard 1D NMR experiments on a 500 MHz spectrometer.

| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |

| Pulse Program | zg30 | zgfl | zgpg30 |

| Number of Scans | 8-16 | 16-32 | 1024-4096 |

| Relaxation Delay (d1) | 1-2 s | 1-2 s | 2 s |

| Acquisition Time (aq) | 3-4 s | 1-2 s | 1-2 s |

| Spectral Width (sw) | 20 ppm | 250 ppm | 250 ppm |

| Transmitter Frequency Offset (o1p) | Centered on aromatic region | Centered on expected ¹⁹F signals | Centered on ~130 ppm |

2D NMR Correlation Spectroscopy for Unambiguous Assignment

For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR experiments are invaluable for resolving these ambiguities.[17][18]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[19] Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart. This is crucial for tracing the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[19][20] This is the most reliable way to assign the carbon signals corresponding to the protonated aromatic carbons and the methyl group.

Part 3: In-Depth Spectral Analysis and Interpretation

A systematic approach is required to assign all the signals in the ¹H, ¹⁹F, and ¹³C NMR spectra and to extract the maximum structural information.

Assigning the ¹H, ¹⁹F, and ¹³C NMR Spectra

The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation.

Sources

- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 2. This compound [myskinrecipes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. omicsonline.org [omicsonline.org]

- 18. researchgate.net [researchgate.net]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Infrared Spectroscopy of 1,2-Difluoro-4-(methylsulfonyl)benzene

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-Difluoro-4-(methylsulfonyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and quality control of complex organic molecules. We will explore the theoretical principles governing the vibrational modes of this molecule, present a detailed experimental protocol for acquiring a high-quality FTIR spectrum, and provide a thorough interpretation of the expected spectral features. By combining established spectroscopic principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the analysis of this compound and related compounds.

Introduction: The Molecular Landscape of this compound

This compound (CAS No. 424792-57-4) is a substituted aromatic compound with the molecular formula C₇H₆F₂O₂S and a molecular weight of 192.19 g/mol .[2][3][4] Its structure, featuring a benzene ring functionalized with two adjacent fluorine atoms and a methylsulfonyl group, imparts unique physicochemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group often acts as a directing or activating moiety in organic synthesis.[1]

Infrared spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a unique "molecular fingerprint" by probing the vibrational transitions of the constituent chemical bonds. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, offering direct insights into the molecular structure. This guide will systematically deconstruct the expected IR spectrum of this compound, enabling unambiguous identification and a deeper understanding of its chemical architecture.

Theoretical Principles: Predicting the Vibrational Spectrum

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups: the substituted benzene ring, the methylsulfonyl group, and the carbon-fluorine bonds. The positions of these absorption bands are influenced by factors such as bond strength, atomic masses, and electronic effects (induction and resonance) from the substituents.

Aromatic Ring Vibrations

The trisubstituted benzene ring gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹ .[5][6] These bands are typically of weak to medium intensity. The presence of electron-withdrawing fluorine and methylsulfonyl substituents can slightly shift these frequencies.

-

Aromatic C=C In-Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of absorptions in the 1600-1400 cm⁻¹ region.[5][6] Typically, two to four bands can be observed. For substituted benzenes, prominent peaks are often seen around 1600 cm⁻¹ and 1500-1400 cm⁻¹ .[5]

-

C-H Out-of-Plane Bending (OOP): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[5][6] For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 880-810 cm⁻¹ range.

-

Overtone and Combination Bands: Weak overtone and combination bands are characteristic of aromatic compounds and appear in the 2000-1665 cm⁻¹ region.[5][6] The pattern of these weak absorptions can also be indicative of the substitution pattern.

Methylsulfonyl Group Vibrations

The methylsulfonyl (-SO₂CH₃) group has strong, characteristic absorption bands:

-

Asymmetric and Symmetric SO₂ Stretching: The sulfonyl group exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong absorptions and are expected in the ranges of 1375-1300 cm⁻¹ (asymmetric) and 1200-1140 cm⁻¹ (symmetric).

-

C-H Stretching of the Methyl Group: The C-H stretching vibrations of the methyl group will appear in the 3000-2850 cm⁻¹ region.[7]

-

C-H Bending of the Methyl Group: The bending vibrations of the methyl group will be observed around 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric).[7]

Carbon-Fluorine Vibrations

The presence of fluorine atoms introduces strong C-F stretching vibrations:

-

C-F Stretching: The C-F stretching vibrations in aromatic compounds are typically strong and appear in a broad range of 1400-1000 cm⁻¹ . The exact position is sensitive to the electronic environment. For fluorobenzene, a strong band is observed around 1230 cm⁻¹. The presence of two fluorine atoms and a sulfonyl group will influence the precise location of these bands.

Experimental Protocol: Acquiring the FTIR Spectrum

Due to the solid nature of this compound at room temperature (melting point of 71°C[1]), the Potassium Bromide (KBr) pellet method is a suitable technique for obtaining a high-quality transmission FTIR spectrum.

Materials and Equipment

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Step-by-Step Methodology

-

Sample Preparation:

-

Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

-

Place approximately 1-2 mg of the this compound sample into the mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[5]

-

-

Pellet Formation:

-

Assemble the pellet press die.

-

Transfer a portion of the sample-KBr mixture into the die.

-

Level the powder surface.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum (e.g., baseline correction, smoothing) as needed.

-

Visualizing the Process: KBr Pellet Preparation Workflow

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Interpretation of the Expected IR Spectrum

Based on the theoretical principles outlined above, the following table summarizes the expected characteristic absorption bands in the IR spectrum of this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium |

| 2000 - 1665 | Overtone/Combination Bands | Aromatic Ring | Weak |

| ~1600 | C=C In-Ring Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C In-Ring Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1450 | Asymmetric C-H Bend | Methyl (-CH₃) | Medium |

| 1370 - 1350 | Symmetric C-H Bend | Methyl (-CH₃) | Medium |

| 1375 - 1300 | Asymmetric SO₂ Stretch | Methylsulfonyl (-SO₂CH₃) | Strong |

| 1200 - 1140 | Symmetric SO₂ Stretch | Methylsulfonyl (-SO₂CH₃) | Strong |

| 1400 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 880 - 810 | C-H Out-of-Plane Bend (1,2,4-Trisubstituted) | Aromatic Ring | Strong |

Key Vibrational Modes of this compound

The following diagram illustrates the molecular structure and highlights the key vibrational modes that are most characteristic and useful for the identification of this compound.

Caption: Key IR vibrational modes of the target molecule.

Conclusion

The infrared spectrum of this compound is rich with information that, when correctly interpreted, provides a definitive confirmation of its molecular structure. The key diagnostic features are the strong absorptions from the sulfonyl (SO₂) group, the carbon-fluorine (C-F) bonds, and the characteristic pattern of the substituted aromatic ring. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra amenable to rigorous analysis. This guide serves as a foundational resource for the application of IR spectroscopy in the characterization of this important chemical entity and its analogues, thereby supporting advancements in pharmaceutical and materials science research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. [Link]

-

Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Gold Book. Retrieved from [Link]

Sources

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Vibrational spectra and trace determination of p-difluorobenzene and ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzene, 1-fluoro-4-(methylsulfonyl)- [webbook.nist.gov]

- 7. Benzene, 1,2-difluoro- [webbook.nist.gov]

1,2-Difluoro-4-(methylsulfonyl)benzene mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Difluoro-4-(methylsulfonyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a difluorinated aromatic ring and a methylsulfonyl group, imparts desirable properties such as enhanced metabolic stability and membrane permeability in drug candidates.[1] A thorough understanding of its chemical properties, including its behavior under mass spectrometric analysis, is crucial for reaction monitoring, purity assessment, and metabolite identification in drug development and other scientific endeavors.

Core Principles: Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a highly effective and widely used technique for the analysis of organic compounds with molecular weights typically below 600 Da.[5] In EI, a high-energy electron beam (commonly 70 eV) interacts with the analyte molecule in the gas phase.[5][6] This interaction is energetic enough to dislodge a valence electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[6]

The energy imparted during EI is substantial, often exceeding the bond dissociation energies within the molecule.[6] This excess energy induces extensive fragmentation of the molecular ion, creating a series of smaller, characteristic fragment ions.[5][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for structural elucidation.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the aromatic ring, the fluorine substituents, and the methylsulfonyl group. The molecular weight of this compound is 192.18 g/mol .[1]

Initial Ionization

The initial event is the formation of the molecular ion (M⁺•) at m/z 192.

C₇H₆F₂O₂S + e⁻ → [C₇H₆F₂O₂S]⁺• + 2e⁻

Key Fragmentation Routes

The fragmentation of the molecular ion is predicted to proceed through several key pathways, primarily involving the sulfonyl group and the aromatic ring. A significant rearrangement common to aryl sulfones is the migration of an aryl or alkyl group from the sulfur atom to an oxygen atom, forming a sulfinate ester-like intermediate.[2][3]

Pathway 1: Loss of a Methyl Radical

A common fragmentation pathway for compounds containing a methyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a more stable cation.

[C₇H₆F₂O₂S]⁺• → [C₆H₃F₂O₂S]⁺ + •CH₃ Predicted m/z = 177

Pathway 2: Sulfone-Sulfinate Rearrangement and Loss of SO₂

Aryl sulfones are known to undergo rearrangement where the aryl group migrates to an oxygen atom, followed by the elimination of sulfur dioxide (SO₂, 64 Da).[2][3][7] This is often a prominent fragmentation pathway.

[C₇H₆F₂O₂S]⁺• → [Rearranged Intermediate]⁺• → [C₇H₆F₂]⁺• + SO₂ Predicted m/z = 128

The resulting ion at m/z 128 would correspond to the difluorobenzene radical cation. Further fragmentation of this ion would be expected, potentially through the loss of fluorine or other ring cleavages.

Pathway 3: Cleavage of the Aryl-Sulfur Bond

Direct cleavage of the bond between the aromatic ring and the sulfur atom can also occur. This can happen in two ways:

-

Formation of the difluorophenyl cation: [C₇H₆F₂O₂S]⁺• → [C₆H₃F₂]⁺ + •SO₂CH₃ Predicted m/z = 113

-

Formation of the methylsulfonyl cation: [C₇H₆F₂O₂S]⁺• → [CH₃SO₂]⁺ + •C₆H₃F₂ Predicted m/z = 79

Visualizing the Fragmentation

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Summary of Predicted Key Fragments

| m/z | Proposed Ion Structure | Neutral Loss |

| 192 | [C₇H₆F₂O₂S]⁺• | - |

| 177 | [C₆H₃F₂O₂S]⁺ | •CH₃ |

| 128 | [C₇H₆F₂]⁺• | SO₂ |

| 113 | [C₆H₃F₂]⁺ | •SO₂CH₃ |

| 79 | [CH₃SO₂]⁺ | •C₆H₃F₂ |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Interpretation and Conclusion

The resulting mass spectrum is expected to show a discernible molecular ion peak at m/z 192, albeit potentially of low intensity due to the extensive fragmentation typical of EI.[6] The base peak of the spectrum will likely correspond to one of the stable fragment ions, such as the ion at m/z 177 resulting from the loss of a methyl radical, or a fragment arising from the loss of SO₂. The presence of ions at m/z 128, 113, and 79 would provide strong evidence for the proposed fragmentation pathways.

This in-depth guide, grounded in the established principles of mass spectrometry, provides a robust framework for researchers, scientists, and drug development professionals to approach the analysis of this compound. By understanding the predicted fragmentation patterns, analysts can confidently identify this compound and interpret its mass spectrum in various experimental contexts.

References

-

MySkinRecipes. This compound. [Link]

-

Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

-

PubChem. This compound. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Khodair, A. I., Swelim, A. A., & Abdel-Wahab, A. A. (1976). MASS SPECTRA OF SELECTED SULFONES. SULFONE-SULFINATE REARRANGEMENT. Phosphorus and Sulfur and the Related Elements, 2(1-3), 173-175. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

-

PubChem. 1-Fluoro-4-(methylsulphonyl)benzene. [Link]

-

NIST. Benzene, 1,4-difluoro-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

1,2-Difluoro-4-(methylsulfonyl)benzene handling and storage

An In-depth Technical Guide to the Handling and Storage of 1,2-Difluoro-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of two fluorine atoms can enhance metabolic stability and membrane permeability in drug candidates, while the methylsulfonyl group often acts as a directing or activating moiety in synthetic transformations.[1] Given its utility and specific chemical properties, a thorough understanding of its safe handling and storage is paramount to ensure the integrity of the material and the safety of laboratory personnel. This guide provides a comprehensive overview based on established safety protocols and material-specific data.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation of safe handling. These characteristics dictate the necessary precautions and storage conditions.

| Property | Value | Source |

| CAS Number | 424792-57-4 | [1][2] |

| Molecular Formula | C₇H₆F₂O₂S | [1][3] |

| Molecular Weight | 192.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 71°C | [1][3] |

| Boiling Point | 302.4°C | [1] |

Hazard Identification and Risk Assessment

While comprehensive toxicological data is not fully available, the compound is classified as hazardous and requires careful handling.[4] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2]

-

Primary Hazards : Based on data for similar sulfonyl-containing and fluorinated aromatic compounds, the primary hazards include:

-

Causality of Hazards : The reactivity of the fluoro and methylsulfonyl groups can lead to interactions with biological macromolecules, causing irritation. The solid nature of the compound at room temperature presents a risk of dust formation, which can be easily inhaled.

Safe Handling Protocols

Handling this compound requires adherence to good industrial hygiene and safety practices in a controlled laboratory environment.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5] This is critical to prevent contact with the eyes, which can cause serious irritation.[5]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed immediately and washed before reuse.

-

Respiratory Protection : All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[4]

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Caption: Workflow for handling this compound.

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary glassware, solvents, and utensils.

-